molecular formula C21H21ClN2O4 B11318822 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11318822
M. Wt: 400.9 g/mol
InChI Key: HXXOBENCGFUKDA-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the furan and pyrrolidine groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the chromene core can produce dihydrochromenes.

Scientific Research Applications

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Chromene Derivatives: Compounds with a chromene core, such as 4H-chromene-2-carboxamides.

    Furan Derivatives: Compounds featuring a furan ring, such as furan-2-carboxamides.

Uniqueness

6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its structural elements. The presence of the chromene core, furan ring, and pyrrolidine moiety in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

6-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O4/c1-13-9-19-14(10-15(13)22)17(25)11-20(28-19)21(26)23-12-16(18-5-4-8-27-18)24-6-2-3-7-24/h4-5,8-11,16H,2-3,6-7,12H2,1H3,(H,23,26)

InChI Key

HXXOBENCGFUKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

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